1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is an aromatic compound with the molecular formula and a molecular weight of 250.02 g/mol. This compound is characterized by the presence of four distinct functional groups: bromine, fluorine, methoxy, and nitro, all attached to a benzene ring. It is primarily utilized in organic synthesis and pharmaceutical research due to its versatile reactivity and ability to serve as an intermediate in various chemical reactions .
The synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene typically involves several multi-step reactions starting from commercially available precursors. A common synthetic route includes:
These steps may require specific reaction conditions such as controlled temperatures, catalysts, and solvents to optimize yield and purity.
Each step in the synthesis requires careful consideration of reaction conditions:
The structure of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene can be represented by its canonical SMILES notation: COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br
. This indicates that the compound has a complex arrangement of substituents on the benzene ring, which influences its chemical behavior.
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene can undergo various chemical reactions:
Common reagents for these reactions include halogenating agents, reducing agents, and oxidizing agents .
The specific products formed depend on the nature of the reagents used and the reaction conditions applied. For instance, reducing conditions can yield amines that are valuable in pharmaceutical applications.
The mechanism of action for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups:
These interactions are critical for its applications in drug development and material science .
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene exhibits several notable physical properties:
The chemical properties include:
Relevant data includes:
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene finds numerous applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4